Heteropeucenin, methyl ether
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Overview
Description
Heteropeucenin, Methyl Ether is a naturally occurring chromone compound found in the plant Harrisonia perforata . It is known for its yellow crystalline solid form and distinctive aromatic odor . This compound has been studied for its various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Heteropeucenin, Methyl Ether is typically extracted from natural sources, particularly from plants in the Rutaceae family . The extraction process involves isolating the compound from the plant material, followed by purification and crystallization . Additionally, synthetic routes for this compound involve chemical synthesis methods that can vary based on experimental conditions and requirements .
Chemical Reactions Analysis
Heteropeucenin, Methyl Ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Heteropeucenin, Methyl Ether has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chromones and flavonoids.
Mechanism of Action
The mechanism of action of Heteropeucenin, Methyl Ether involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of bacterial growth, reduction of inflammation, and scavenging of free radicals . The specific molecular targets and pathways involved in these processes are still under investigation, but it is known to interact with enzymes and receptors related to these biological activities .
Comparison with Similar Compounds
Heteropeucenin, Methyl Ether can be compared with other similar chromone compounds, such as:
Heteropeucenin: The parent compound without the methyl ether group.
Chromone: The basic structure shared by this compound and other chromones.
Flavonoids: A broader class of compounds that includes chromones and other related structures.
This compound is unique due to its specific substitution pattern and biological activities, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h5,7-8,18H,6H2,1-4H3 |
InChI Key |
KVNRDSLYCOJCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CC=C(C)C |
Origin of Product |
United States |
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